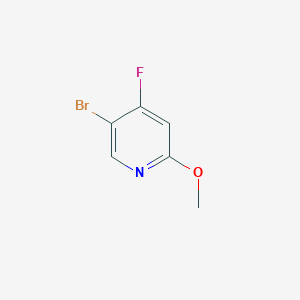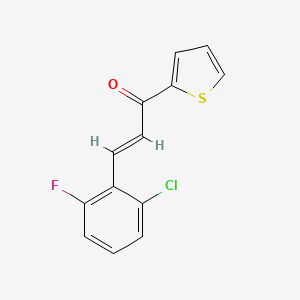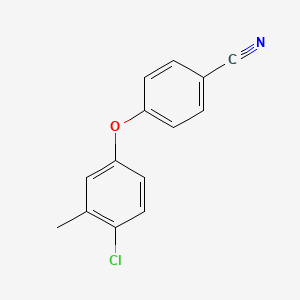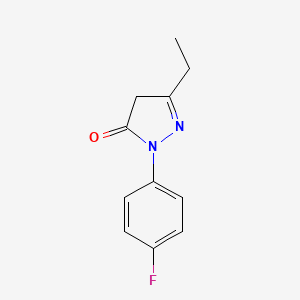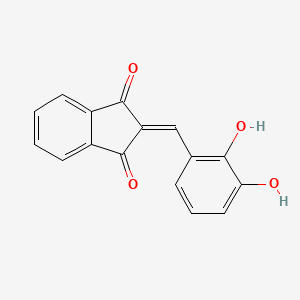
3-(4-Chlorophenyl)-7-methyl-1,4,6,7,8-pentahydrocinnolin-5-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-(4-Chlorophenyl)-7-methyl-1,4,6,7,8-pentahydrocinnolin-5-one (PMCP) is an organic compound that has been studied for its potential applications in various areas of scientific research. PMCP is a synthetic molecule with a unique structure that has been used in a variety of experiments in the laboratory. In
Applications De Recherche Scientifique
3-(4-Chlorophenyl)-7-methyl-1,4,6,7,8-pentahydrocinnolin-5-one has been used in a variety of scientific research applications, including its use as a reagent in organic synthesis, as a fluorescent dye, and as a catalyst in the synthesis of other compounds. It has also been used in the study of enzyme inhibition and as a substrate for the study of enzyme kinetics. In addition, 3-(4-Chlorophenyl)-7-methyl-1,4,6,7,8-pentahydrocinnolin-5-one has been used in the study of drug metabolism and as a fluorescent marker for the detection of proteins.
Mécanisme D'action
The exact mechanism of action of 3-(4-Chlorophenyl)-7-methyl-1,4,6,7,8-pentahydrocinnolin-5-one is not known, but it is thought to interact with enzymes in the body, such as cytochrome P450 enzymes, to affect their activity. It is also believed to interact with other proteins, such as receptors, to affect their activity.
Biochemical and Physiological Effects
3-(4-Chlorophenyl)-7-methyl-1,4,6,7,8-pentahydrocinnolin-5-one has been found to have a variety of biochemical and physiological effects. It has been shown to inhibit the activity of cytochrome P450 enzymes, which are involved in the metabolism of drugs and other compounds in the body. It has also been found to affect the activity of other proteins, such as receptors. In addition, 3-(4-Chlorophenyl)-7-methyl-1,4,6,7,8-pentahydrocinnolin-5-one has been found to have anti-inflammatory and anti-oxidant effects, as well as to have a protective effect against toxicity.
Avantages Et Limitations Des Expériences En Laboratoire
The use of 3-(4-Chlorophenyl)-7-methyl-1,4,6,7,8-pentahydrocinnolin-5-one in laboratory experiments has a number of advantages. It is a relatively inexpensive compound and is easy to obtain. It is also a stable compound, making it suitable for use in long-term experiments. However, 3-(4-Chlorophenyl)-7-methyl-1,4,6,7,8-pentahydrocinnolin-5-one has some limitations. It is not soluble in water, making it difficult to use in aqueous solutions. In addition, the exact mechanism of action of 3-(4-Chlorophenyl)-7-methyl-1,4,6,7,8-pentahydrocinnolin-5-one is not known, making it difficult to predict its effects in experiments.
Orientations Futures
There are a number of potential future directions for the use of 3-(4-Chlorophenyl)-7-methyl-1,4,6,7,8-pentahydrocinnolin-5-one in scientific research. These include its use in the study of enzyme inhibition, drug metabolism, and as a fluorescent marker for the detection of proteins. It could also be used in the development of new drugs, as a fluorescent dye for imaging, and in the study of the effects of environmental toxins. In addition, 3-(4-Chlorophenyl)-7-methyl-1,4,6,7,8-pentahydrocinnolin-5-one could be used in the study of cancer and other diseases, as well as in the development of new treatments.
Méthodes De Synthèse
3-(4-Chlorophenyl)-7-methyl-1,4,6,7,8-pentahydrocinnolin-5-one can be synthesized from 4-chlorophenol and 5-methyl-1,4,6,7,8-pentahydrocinnolin-3-one (MPHC) in a two-step reaction. In the first step, 4-chlorophenol is treated with sodium hydroxide to form the sodium salt of 4-chlorophenolate. This salt is then reacted with MPHC in the presence of an acid catalyst, such as sulfuric acid, to form 3-(4-Chlorophenyl)-7-methyl-1,4,6,7,8-pentahydrocinnolin-5-one. This method of synthesis has been found to be efficient and cost-effective.
Propriétés
IUPAC Name |
3-(4-chlorophenyl)-7-methyl-4,6,7,8-tetrahydro-1H-cinnolin-5-one |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H15ClN2O/c1-9-6-14-12(15(19)7-9)8-13(17-18-14)10-2-4-11(16)5-3-10/h2-5,9,18H,6-8H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VKSNUQPOACWPGL-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CC2=C(CC(=NN2)C3=CC=C(C=C3)Cl)C(=O)C1 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H15ClN2O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
274.74 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-(4-Chlorophenyl)-7-methyl-1,4,6,7,8-pentahydrocinnolin-5-one | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

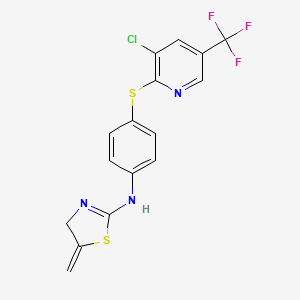

![4,6-Dichloro-3-methyl-1H-pyrrolo[2,3-b]pyridine](/img/structure/B6355627.png)
